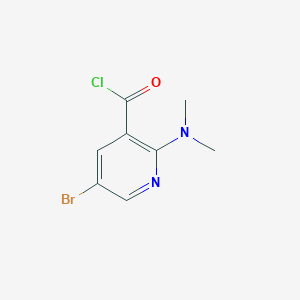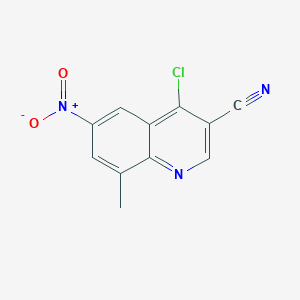![molecular formula C12H15N3O B13923661 5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a pyrrolidine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the pyrrolidin-3-ylmethoxy group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The pyrrolidine moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods can be optimized for large-scale production by using appropriate catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have been used to predict its interactions with targets such as G-protein coupled receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(pyrrolidin-3-ylmethoxy)methylpyridine hydrochloride: This compound shares a similar structure but differs in the position of the pyrrolidine moiety.
Spiro[pyrrolidine-3,3′-oxindoles]: These compounds have a spirocyclic structure and are studied for their biological activities.
Uniqueness
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring system and the presence of the pyrrolidin-3-ylmethoxy group, which imparts specific chemical and biological properties .
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3O/c1-3-13-6-9(1)8-16-11-5-10-2-4-14-12(10)15-7-11/h2,4-5,7,9,13H,1,3,6,8H2,(H,14,15) |
Clé InChI |
SGPOVFKMCHOFGW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1COC2=CN=C3C(=C2)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


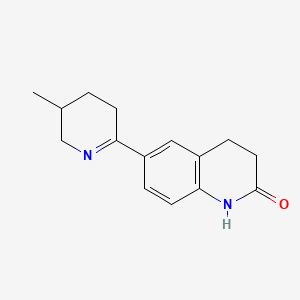


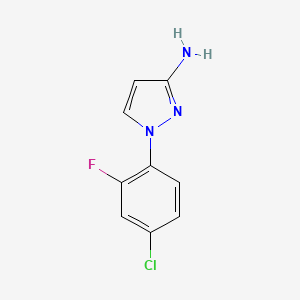
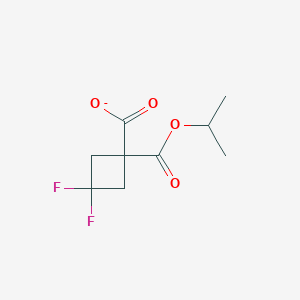
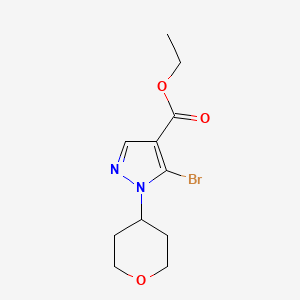
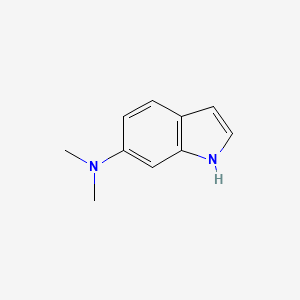
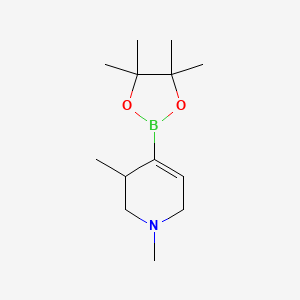

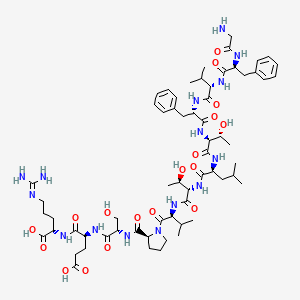
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
